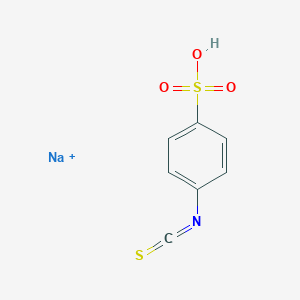

Benzenesulfonic acid, 4-isothiocyanato-, sodium salt

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isothiocyanates, which are related to the compound of interest, can be achieved through the desulfurization of dithiocarbamic acid salts. This process involves the use of molecular iodine and sodium bicarbonate in a water/ethyl acetate biphasic medium. The reagents are noted for their availability, non-toxicity, and cost-effectiveness, leading to a method with high environmental acceptability and yields .

Molecular Structure Analysis

While the molecular structure of benzenesulfonic acid, 4-isothiocyanato-, sodium salt is not directly analyzed in the papers, the structure of related compounds such as isothiazolium salts and sodium p-(thia-n-dodecyl)benzenesulfonates are discussed. Isothiazolium salts, for example, have been prepared and shown to undergo nucleophilic attack at the sulfur atom . This information could be extrapolated to suggest that the sulfur atom in the benzenesulfonic acid derivative may also be a reactive site.

Chemical Reactions Analysis

The reactivity of isothiazolium salts, which are structurally related to the isothiocyanato group, has been studied. These salts react with sodium benzoylacetate to form 2-benzoylthiophenes, indicating that the initial nucleophilic attack occurs at the sulfur atom. Additionally, reaction with hydrogen sulfide can yield acyclic reduction products or 1,2-dithiole derivatives, depending on the substituents present . These findings provide a basis for understanding the potential reactivity of the benzenesulfonic acid, 4-isothiocyanato-, sodium salt.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonic acid derivatives can be inferred from the synthesis and characterization of similar compounds. For instance, sodium p-(thia-n-dodecyl)benzenesulfonates have been synthesized and tested for biodegradability, with the results indicating that certain isomers have improved biodegradability over linear alkylbenzene sulfonates (LAS) . Additionally, a one-dimensional sodium polymer constructed from 4-carboxy-benzenesulfonic acid has been synthesized and structurally described, providing insights into the coordination chemistry and thermal stability of these types of compounds .

Wissenschaftliche Forschungsanwendungen

Ion-Selective Membranes

Research has demonstrated the potential of benzenesulfonic acid derivatives in the development of ion-selective membranes. For instance, a study by Zhu et al. (2006) describes the synthesis of 2,3,4-tris(11‘-methacryloylundecyl-1‘-oxy)benzenesulfonic acid and its sodium salt. The thermal behavior and molecular arrangement in the mesophase of these compounds suggest their utility in creating potential ion-transport channels, which could be significant for ion-selective membrane applications. The study highlights the formation of a hexagonal columnar disordered phase by the sodium salt, which is crucial for its function in membranes (Zhu et al., 2006).

Gas Hydrate Cool Storage Systems

Benzenesulfonic acid sodium salt has been studied for its role in enhancing the efficiency of gas hydrate cool storage systems. Research conducted by Bi et al. (2006) focuses on the crystallization process of gas hydrate HCFC141b and examines how the addition of benzenesulfonic acid sodium salt can accelerate the formation rate of gas hydrates. This study underscores the compound's efficacy in reducing the degree of subcooling required for formation, thereby improving the performance of cool storage systems (Bi et al., 2006).

Surfactant Synthesis

The compound and its derivatives find application in the synthesis of surfactants, as illustrated by research on the granulation of sodium carbonate with dodecyl-benzenesulfonic acid. Schöngut et al. (2013) investigate the reaction kinetics and properties of the formed granules, highlighting the industrial importance of sodium dodecyl-benzenesulfonate in cleaning products. This work provides insights into the process optimization for surfactant production (Schöngut et al., 2013).

Catalysis in Organic Reactions

Additionally, benzenesulfonic acid sodium salt serves as a catalyst or catalyst component in organic reactions. Gu et al. (2007) developed a neutral catalytic system for Michael reactions of indoles by combining silica-supported benzenesulfonic acid sodium salt with hydrophobic ionic liquid in water. This system demonstrated high yields for various substrates, highlighting the versatility and efficiency of the catalytic process (Gu et al., 2007).

Scavenger Receptor Inhibitors

In biomedical research, derivatives of benzenesulfonic acid sodium salt have been synthesized to evaluate their biological activity as scavenger receptor inhibitors. Yoshiizumi et al. (2004) synthesized novel derivatives, finding one particular sodium salt derivative to exhibit potent inhibitory activity against the incorporation of labeled acetyl-LDL into macrophages, indicating its potential as a therapeutic agent (Yoshiizumi et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

sodium;4-isothiocyanatobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S2.Na/c9-13(10,11)7-3-1-6(2-4-7)8-5-12;/h1-4H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYARUYHGTRIFSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7216-63-9 (Parent) | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017614696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2066222 | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17614-69-6 | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017614696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium p-isothiocyanatobenzenesulphonate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)